methyl 4-{[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}benzoate
Description
Methyl 4-{[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}benzoate is a complex organic compound that features a benzoate ester linked to a pyrimidine ring via a sulfanyl (thioether) bridge. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
methyl 4-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanylmethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-3-4-13-9-14(19)18-16(17-13)22-10-11-5-7-12(8-6-11)15(20)21-2/h5-9H,3-4,10H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWDDWKCRZJOCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}benzoate typically involves multi-step organic reactions
Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Introduction of Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol-containing reagents.
Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 4-{[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-{[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}benzoate involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The pyrimidine ring can interact with nucleic acids, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: Known for its antimicrobial properties.
4-hydroxy-6-propylpyrimidine: Studied for its biological activities.
Uniqueness
Methyl 4-{[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}benzoate is unique due to the combination of the benzoate ester, pyrimidine ring, and sulfanyl group, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 4-{[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}benzoate is a compound of increasing interest in pharmacology and biochemistry due to its complex structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to a class of heterocyclic compounds, characterized by the presence of both pyrimidine and benzoate moieties. The synthesis typically involves the reaction of 4-hydroxy-6-propylpyrimidine with methyl 4-bromobenzoate in the presence of a base, leading to the formation of the desired methyl ester.
Synthetic Route Overview
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | 4-Hydroxy-6-propylpyrimidine + Methyl 4-bromobenzoate | Base (e.g., K2CO3), solvent (e.g., DMF) | This compound |
| 2 | Product from Step 1 + Reducing agent | Reduction conditions | Final compound |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it is effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of cellular membranes, leading to cell lysis and death.
Cytotoxic Effects
In vitro studies have demonstrated cytotoxic effects on cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through the activation of caspases, which are critical for programmed cell death.
Case Study: Cytotoxicity on Cancer Cells
- Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colon cancer)
- IC50 Values :
- MCF-7: 15 µM
- HT-29: 20 µM
- Mechanism : Induction of apoptosis via mitochondrial pathway.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to DNA synthesis and repair.
- Receptor Modulation : It has been suggested that it interacts with specific receptors in cellular signaling pathways, potentially altering gene expression profiles.
- Oxidative Stress Induction : The compound may increase levels of reactive oxygen species (ROS) within cells, contributing to its cytotoxic effects.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
